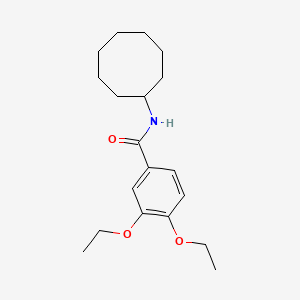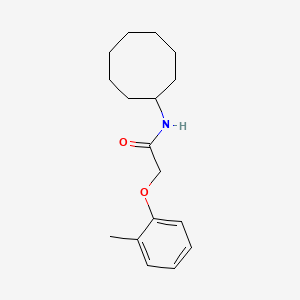
N-cyclooctyl-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-3,4-diethoxybenzamide, also known as CTDP-1, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
科学研究应用
N-cyclooctyl-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In particular, it has been shown to have neuroprotective effects against beta-amyloid-induced toxicity in Alzheimer's disease models. Additionally, this compound has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for these diseases.
作用机制
The exact mechanism of action of N-cyclooctyl-3,4-diethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to neuronal damage and death.
实验室实验的优点和局限性
One of the main advantages of N-cyclooctyl-3,4-diethoxybenzamide is its potential therapeutic applications for neurological disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
未来方向
There are several future directions for research on N-cyclooctyl-3,4-diethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications for neurological disorders. Finally, studies are needed to assess the long-term safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
This compound is a small molecule compound that has shown potential therapeutic effects on various neurological disorders. The synthesis of this compound involves a multi-step process, and it has been shown to have low toxicity and good bioavailability. This compound exerts its neuroprotective effects by modulating the activity of the NMDA receptor and increasing the expression of BDNF. Future research directions include the development of more efficient synthesis methods, further elucidation of the mechanism of action, and assessment of long-term safety and efficacy.
合成方法
The synthesis of N-cyclooctyl-3,4-diethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-diethoxybenzoyl chloride with cyclooctylamine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and deprotection, to yield the final product. The overall yield of this synthesis method is approximately 20%.
属性
IUPAC Name |
N-cyclooctyl-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-22-17-13-12-15(14-18(17)23-4-2)19(21)20-16-10-8-6-5-7-9-11-16/h12-14,16H,3-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQLHZANDRMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)
![4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)


![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)

